GSK6853

Catalog No.
S529491
CAS No.
M.F
C22H27N5O3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK6853

Product Name

GSK6853

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1

InChI Key

FQWDVNSBYDXPIO-CQSZACIVSA-N

SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK6853; GSK 6853; GSK-6853.

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Description

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide is 409.2114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Probe for BRPF Family of Proteins

Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application: GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger containing) family of proteins (BRPF1/2/3). BRPF1, BRPF2 (BRD1), and BRPF3 are scaffolding proteins, assembling HAT complexes of the MOZ/MORF family (MOZ, Ybf2/Sas3, Sas2, and Tip60). These MYST complexes play crucial roles in DNA repair, recombination, and replication as well as in transcription activation .

Methods of Application or Experimental Procedures: GSK6853 has excellent BRPF1 potency with an IC50 of 8 nM in a TR-FRET assay and a KD of 0.3 nM as determined by Bromoscan. In a panel of 48 bromodomains, GSK6853 shows a greater than 1600-fold selectivity over all other bromodomains .

Results or Outcomes: GSK6853 exhibits potent binding to full-length endogenous BRPF1 (pIC50 of 8.6 nM) in a chemoproteomic competition binding assay. A NanoBRET cellular target engagement assay evaluating the interaction of BRPF1B with histones suggested IC50 of 20 nM for GSK6853 .

GSK6853 is a selective chemical probe designed to inhibit the bromodomain of the Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This compound is characterized by its high potency and selectivity, with a reported TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5, indicating its effectiveness in targeting BRPF1 over other bromodomains with more than 1600-fold selectivity . The compound belongs to the class of benzimidazolone derivatives and has shown significant promise in epigenetic research due to its ability to modulate protein interactions involved in chromatin dynamics.

: The SNAr reaction introduces functional groups necessary for biological activity, while Suzuki coupling forms critical carbon-carbon bonds.
  • Purification: The final compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
  • These methods have been optimized to enhance yield and minimize by-products, making the synthesis both efficient and reproducible .

    GSK6853 has been extensively studied for its biological activity, particularly as an inhibitor of BRPF1. Its selective inhibition leads to significant alterations in histone acetylation patterns, which are critical for gene expression regulation. In cellular assays, GSK6853 demonstrated micromolar activity, effectively reducing acetylated histone levels and influencing metabolic pathways linked to acetylation processes . The compound's mechanism involves disrupting the interaction between BRPF1 and acetylated lysines on histones, thereby impacting chromatin remodeling and transcriptional regulation.

    GSK6853 serves as a valuable tool in epigenetic research, particularly in studies involving bromodomains and their role in transcriptional regulation. Its applications include:

    • Research on Epigenetic Modifications: Understanding how bromodomain inhibitors can alter gene expression through histone modification.
    • Cancer Research: Investigating potential therapeutic strategies targeting BRPF1 in various cancer types where aberrant acetylation patterns are observed.
    • Drug Development: GSK6853 can serve as a lead compound for developing more potent and selective inhibitors targeting other bromodomains or related epigenetic targets .

    Interaction studies involving GSK6853 have revealed its ability to selectively bind to BRPF1, impacting its function significantly. These studies typically involve:

    • Cellular Assays: Evaluating the effects of GSK6853 on cellular models expressing BRPF1.
    • Biochemical Assays: Measuring binding affinities and inhibition constants to assess selectivity against other bromodomains.
    • Metabolomic Analysis: Observing changes in metabolic pathways influenced by BRPF1 inhibition, particularly those related to acetylation processes .

    Similar Compounds

    Several compounds share structural or functional similarities with GSK6853. A comparison highlights their unique features:

    Compound NameSelectivityPotency (pIC50)Notable Features
    GSK5959>90-fold7.1Inhibits BRPF1 but less potent than GSK6853
    PFI-1>100-fold6.8Targets BRD4 with broader specificity
    I-BRD9>100-fold6.5Selective for BRD9 with different binding characteristics

    GSK6853 stands out due to its exceptional selectivity (>1600-fold) for BRPF1 over other bromodomains and its potent inhibitory effects at low concentrations, making it a superior candidate for targeted epigenetic research compared to these similar compounds .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    1.6

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    409.21138974 g/mol

    Monoisotopic Mass

    409.21138974 g/mol

    Heavy Atom Count

    30

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Wikipedia

    N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-2-methoxy-benzamide

    Dates

    Modify: 2023-08-15
    GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

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